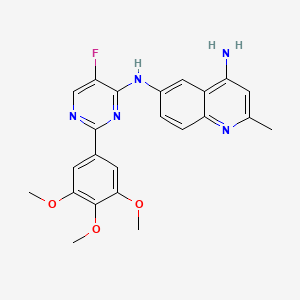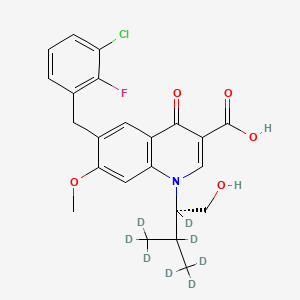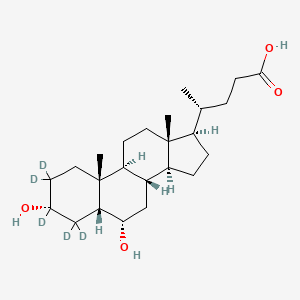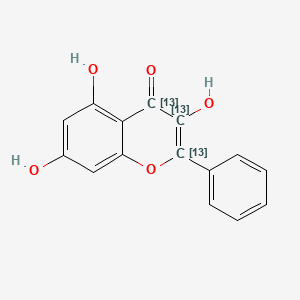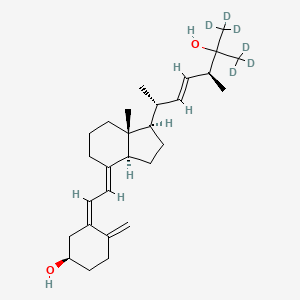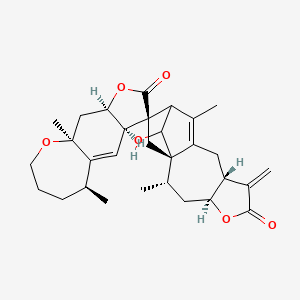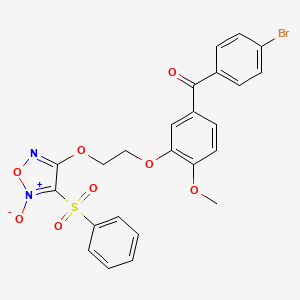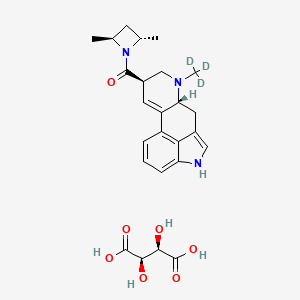
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) is a compound belonging to the lysergamide class. It is a derivative of lysergic acid and is structurally similar to other psychedelic compounds.
Preparation Methods
The synthesis of Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) involves several steps. The synthetic route typically starts with lysergic acid, which undergoes a series of chemical reactions to form the desired compound. The reaction conditions often include the use of specific reagents and catalysts to facilitate the transformation. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods and as a starting material for the synthesis of other compounds. In biology, it is studied for its interactions with various biological targets, including receptors and enzymes. In medicine, it is investigated for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders. Additionally, it has industrial applications in the development of new materials and pharmaceuticals .
Mechanism of Action
The mechanism of action of Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) involves its interaction with specific molecular targets, such as the 5-HT2A receptor. This interaction leads to the activation of various signaling pathways, resulting in the compound’s effects on the central nervous system. The exact molecular pathways involved in its action are still under investigation, but it is known to modulate neurotransmitter release and receptor activity .
Comparison with Similar Compounds
Lysergic acid (2S,4S)-dimethylazetidine-d3 (L-tartrate) is structurally similar to other compounds in the lysergamide class, such as lysergic acid diethylamide (LSD), 1cP-LSD, and AL-LAD. it is unique in its specific structural modifications, which confer distinct pharmacological properties. For example, it has a constrained diethylamide group in an azetidine ring, which affects its binding affinity and potency compared to other lysergamides .
Similar compounds include:
- Lysergic acid diethylamide (LSD)
- 1cP-LSD
- AL-LAD
- ETH-LAD
- PRO-LAD
Properties
Molecular Formula |
C25H31N3O7 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
[(6aR,9R)-7-(trideuteriomethyl)-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl]-[(2S,4S)-2,4-dimethylazetidin-1-yl]methanone;(2R,3R)-2,3-dihydroxybutanedioic acid |
InChI |
InChI=1S/C21H25N3O.C4H6O6/c1-12-7-13(2)24(12)21(25)15-8-17-16-5-4-6-18-20(16)14(10-22-18)9-19(17)23(3)11-15;5-1(3(7)8)2(6)4(9)10/h4-6,8,10,12-13,15,19,22H,7,9,11H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t12-,13-,15+,19+;1-,2-/m01/s1/i3D3; |
InChI Key |
PBBQWKVPRYKGDF-OZKDZRKNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C[C@@H](C=C2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N5[C@H](C[C@@H]5C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1CC(N1C(=O)C2CN(C3CC4=CNC5=CC=CC(=C45)C3=C2)C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


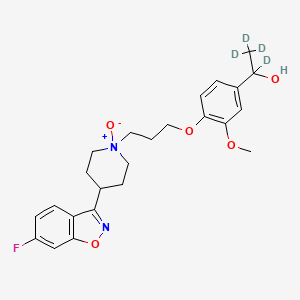
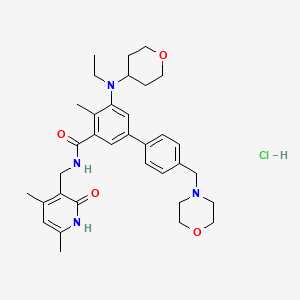
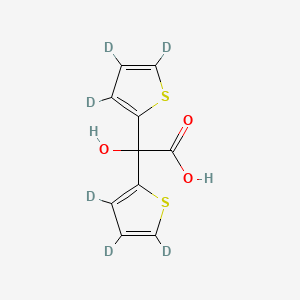
![(3R)-N-cyclopropyl-1-[3-(2-methyl-1-oxo-1-piperazin-4-ium-1-ylpropan-2-yl)oxyphenyl]-N-[[4-(1H-pyrazol-4-yl)phenyl]methyl]piperidine-3-carboxamide;chloride](/img/structure/B12414997.png)
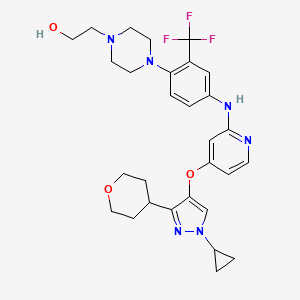
![[(3R,6R)-6-[4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carbonyl]oxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] 4-[[4-(diaminomethylideneamino)phenyl]methylcarbamoyl]piperazine-1-carboxylate](/img/structure/B12415012.png)

